molecular formula C23H19BrN2OS B11673095 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

Cat. No.: B11673095
M. Wt: 451.4 g/mol
InChI Key: IZCBNAKQOAMTFT-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a complex organic compound characterized by the presence of a bromophenyl group, a fluorenylsulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 9H-fluoren-9-ylsulfanylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and fluorenylsulfanyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is unique due to the presence of the fluorenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C23H19BrN2OS

Molecular Weight

451.4 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide

InChI

InChI=1S/C23H19BrN2OS/c1-15(16-7-6-8-17(24)13-16)25-26-22(27)14-28-23-20-11-4-2-9-18(20)19-10-3-5-12-21(19)23/h2-13,23H,14H2,1H3,(H,26,27)/b25-15+

InChI Key

IZCBNAKQOAMTFT-MFKUBSTISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.